molecular formula C7H16O B097394 3,3-Dimethylpentan-1-ol CAS No. 19264-94-9

3,3-Dimethylpentan-1-ol

Cat. No. B097394
CAS RN: 19264-94-9
M. Wt: 116.2 g/mol
InChI Key: IFDHMBHPLKHMOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds often involves the formation of carbon-carbon or carbon-heteroatom bonds. For example, the synthesis of 2,3-erythro-3,7-dimethylpentadecan-2-ol, a compound with a similar complex structure to 3,3-Dimethylpentan-1-ol, was achieved through a stereospecific S_N2 oxirane cleavage reaction . This suggests that similar stereospecific reactions could potentially be used in the synthesis of 3,3-Dimethylpentan-1-ol.

Molecular Structure Analysis

The molecular structure of organic compounds can be determined using various spectroscopic techniques. For instance, the crystal structure of a novel organic compound was determined using single-crystal X-ray diffraction techniques . Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy was used to confirm the formation of a molecular adduct . These techniques could be applied to analyze the molecular structure of 3,3-Dimethylpentan-1-ol.

Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions. The Diels-Alder reaction is a common method used to form new carbon-carbon bonds, as demonstrated in the synthesis of 3,4-dimethylpenta-1,3-diene . Additionally, the coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes followed by cyclization was used to synthesize polysubstituted furans . These reactions highlight the reactivity of organic molecules with multiple functional groups, which could be relevant when considering the reactivity of 3,3-Dimethylpentan-1-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. For example, the dielectric behavior of a single crystal was investigated as a function of frequency at different temperatures . The thermal and mechanical properties of another compound were investigated using TG/DTA analyses and Vickers microhardness measurement . These studies provide a framework for how one might analyze the physical and chemical properties of 3,3-Dimethylpentan-1-ol.

Scientific Research Applications

  • Catalysis and Spectroscopy : 3,3-Dimethylpentan-1-ol is involved in catalytic processes like hydroformylation, as demonstrated by its use in the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene. This process was studied using in situ spectroscopic data and band-target entropy minimization (BTEM), showing detailed system identification for catalytic studies with no prior information (Li, Widjaja, & Garland, 2003).

  • Chemical Analysis and Synthesis : The compound plays a role in the synthesis and analysis of various chemicals. For instance, it's used as a reactant in producing derivatives that are important for understanding catalyzing mechanisms in organic chemistry (Yan-fang, 2008).

  • Pheromone Research : In biological studies, derivatives of 3,3-Dimethylpentan-1-ol are used in the study of sex pheromones in pine sawflies. This includes understanding the specificity and synthesis of these pheromones, which has implications for pest control and ecological research (Jewett, Matsumura, & Coppel, 1976).

  • Material Science : The compound's derivatives are studied for their dynamic properties in different states, such as in plastic crystalline phases and glass formation. This research has implications for understanding molecular dynamics and materials' physical properties (Carignani et al., 2018).

  • Molecular Engineering : In molecular engineering, derivatives of 3,3-Dimethylpentan-1-ol are used in the enantioselective synthesis of important intermediates for antidepressants. This involves modifying enzymes for specific reactions, showcasing the compound's role in pharmaceutical development (Zhang et al., 2015).

Safety And Hazards

The safety information for 3,3-Dimethylpentan-1-ol includes several hazard statements: H226, H315, H319, H335 . These indicate that the compound is flammable (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures to follow in case of accidental release or exposure .

properties

IUPAC Name

3,3-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDHMBHPLKHMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400975
Record name 3,3-dimethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpentan-1-ol

CAS RN

19264-94-9
Record name 3,3-dimethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Saaidpour - Iranian Journal of Mathematical Chemistry, 2014 - ijmc.kashanu.ac.ir
Quantitative structure-property relationship (QSPR) for estimating the adsorption of aliphatic alcohols onto activated carbon were developed using substructural molecular fragments (…
Number of citations: 8 ijmc.kashanu.ac.ir
A Aguilar - 2008 - search.proquest.com
(+)-Myriceric acid A,[(+)-1.1], is a natural product isolated in 0.01% yield from the southern bayberry, myrica cerifera twigs. It is a specific ET A receptor antagonist because it selectively …
Number of citations: 1 search.proquest.com

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